6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a mercapto group at the 6th position and a methoxyphenyl group at the 1st position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds of similar structure have been known to exhibit antibacterial and antifungal activities .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activities, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .
Result of Action
Similar compounds have been shown to exhibit antibacterial and antifungal activities .
Preparation Methods
The synthesis of 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolopyrimidine core.
Introduction of the mercapto group: The mercapto group is introduced at the 6th position through a nucleophilic substitution reaction using thiourea or a similar reagent.
Attachment of the methoxyphenyl group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave irradiation can be employed to enhance reaction rates and reduce by-product formation .
Chemical Reactions Analysis
6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form various derivatives with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while substitution of the methoxy group can yield a variety of alkyl or aryl derivatives.
Scientific Research Applications
6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Comparison with Similar Compounds
6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolopyrimidines: Compounds with similar pyrazolopyrimidine cores but different substituents at various positions. These compounds may exhibit different biological activities and chemical reactivities.
Thioxopyrimidines: Compounds with a thioxo group at the 2nd position of the pyrimidine ring.
Pyrido[2,3-d]pyrimidines: Compounds with a pyridine ring fused to the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-10-9(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMHHTTZAJIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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